

The Therapeutic Potential of Feniralstat in Inflammatory Diseases: A Mechanistic Overview

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Compound of Interest

Compound Name: Feniralstat

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Abstract

Feniralstat (KVD824) is a potent and selective small-molecule inhibitor of plasma kallikrein (PKal), a key enzyme in the Kallikrein-Kinin System (KKS). The KKS is a critical mediator of inflammation, and its dysregulation is implicated in a variety of inflammatory diseases. This technical guide explores the therapeutic potential of **Feniralstat** by examining its mechanism of action, its role in modulating inflammatory signaling pathways, and the preclinical and clinical rationale for its development. While the clinical development of **Feniralstat** for hereditary angioedema (HAE) was discontinued, the scientific principles underlying its development remain relevant for the broader field of anti-inflammatory drug discovery. This document provides a comprehensive overview of the core science, including a representative experimental protocol and a detailed visualization of the targeted signaling pathway.

Introduction: The Kallikrein-Kinin System and Inflammation

The Kallikrein-Kinin System (KKS) is a complex enzymatic cascade that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and coagulation. A key component of this system is plasma kallikrein (PKal), a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide, bradykinin.

Bradykinin exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor expressed on various cell types, including endothelial cells and immune cells.[1][2] Activation of the B2 receptor triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the production of pro-inflammatory mediators, all hallmark features of an inflammatory response.[1][2][3]

Given the central role of the PKal-bradykinin axis in inflammation, inhibition of PKal presents a compelling therapeutic strategy for a range of inflammatory disorders. **Feniralstat** was developed as a potent and selective oral inhibitor of plasma kallikrein, with the aim of attenuating the inflammatory cascade at a critical upstream juncture.

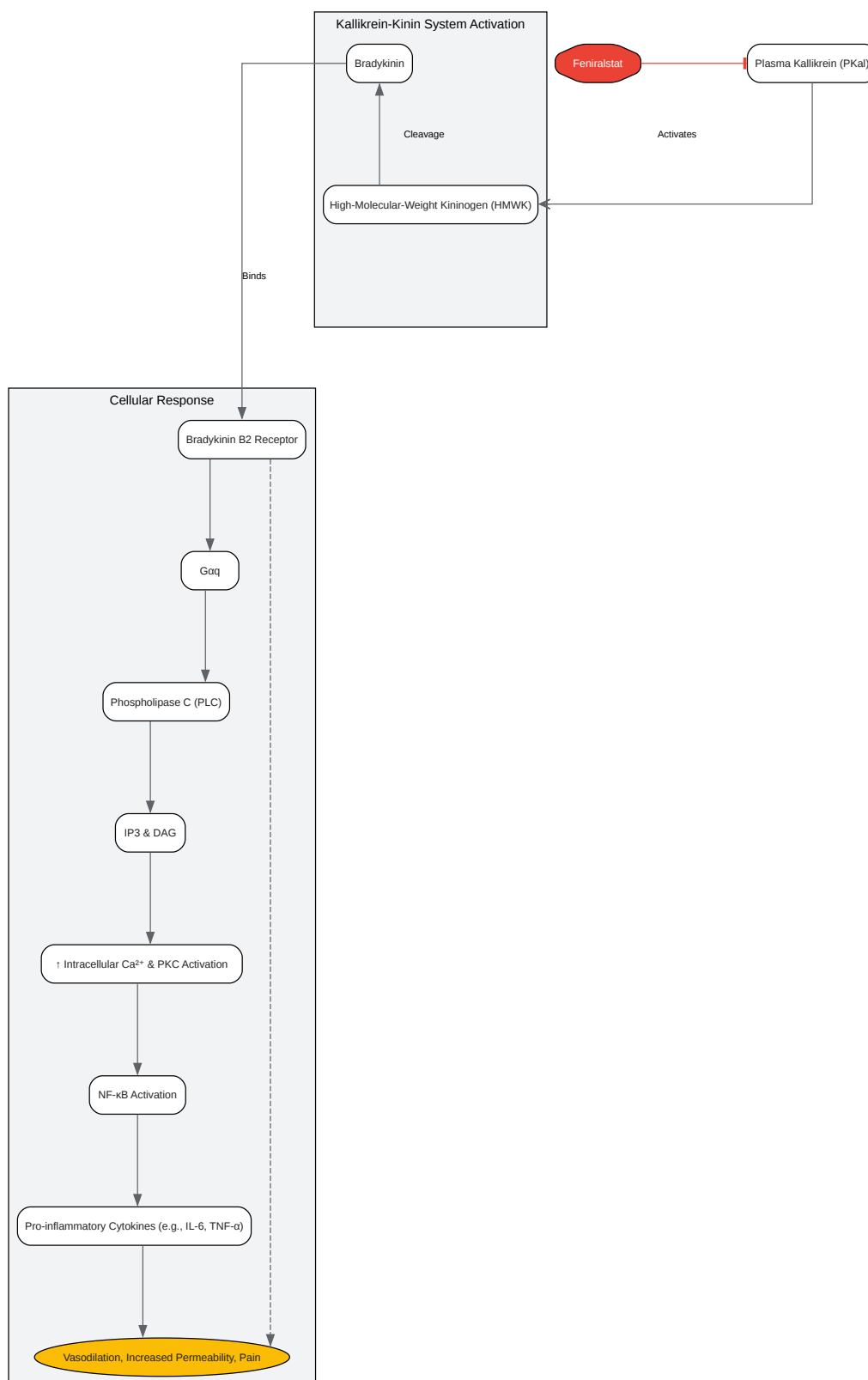
Feniralstat: A Profile

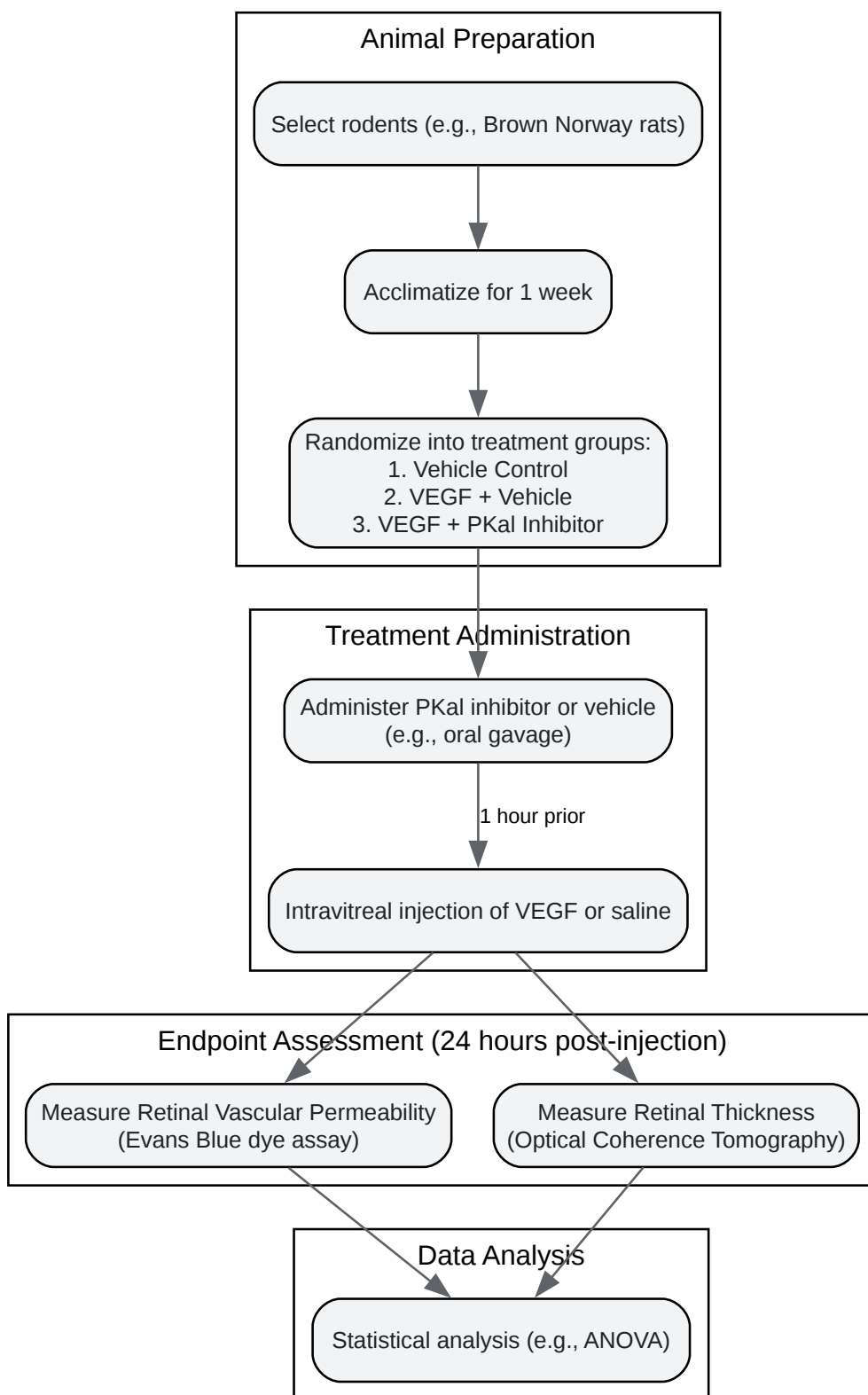
Feniralstat is a small molecule inhibitor of plasma kallikrein. While its clinical development for hereditary angioedema (HAE) was terminated during Phase 2 trials due to observations of elevated liver enzymes, its mechanism of action provides a valuable case study for targeting the KKS in inflammatory diseases.

Mechanism of Action

Feniralstat acts as a direct inhibitor of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin. By reducing the levels of circulating bradykinin, **Feniralstat** is designed to mitigate the downstream effects of B2 receptor activation, including vasodilation, plasma extravasation, and the production of pro-inflammatory cytokines.

The following diagram illustrates the central role of plasma kallikrein in the inflammatory signaling pathway and the intended point of intervention for **Feniralstat**.





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